4-fluoro-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide, commonly known as FUBPB22, is a synthetic cannabinoid that belongs to the benzimidazole family. It is a potent agonist of the CB1 and CB2 receptors and has been used extensively in scientific research to study the endocannabinoid system.
Wirkmechanismus
FUBPB22 is a potent agonist of the CB1 and CB2 receptors. It binds to these receptors and activates downstream signaling pathways, leading to the modulation of synaptic transmission and neuronal activity. FUBPB22 has been shown to have a higher binding affinity for CB2 receptors than CB1 receptors.
Biochemical and Physiological Effects:
FUBPB22 has been shown to have a number of biochemical and physiological effects. It has been shown to modulate synaptic transmission and neuronal activity, leading to the modulation of pain, inflammation, and anxiety. FUBPB22 has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
FUBPB22 has a number of advantages for lab experiments. It is a potent agonist of the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. Additionally, FUBPB22 has been shown to have a high binding affinity for CB2 receptors, making it a useful tool for studying the role of these receptors in various physiological processes. However, FUBPB22 has a number of limitations for lab experiments. It has been shown to have a short half-life, making it difficult to study its long-term effects. Additionally, FUBPB22 has been shown to have cytotoxic effects at high concentrations, limiting its use in cell-based assays.
Zukünftige Richtungen
There are a number of future directions for research on FUBPB22. One direction is to study the long-term effects of FUBPB22 on the endocannabinoid system and its downstream signaling pathways. Another direction is to study the effects of FUBPB22 on other physiological processes, such as memory and learning. Additionally, future research could focus on developing derivatives of FUBPB22 with improved pharmacological properties and reduced cytotoxicity.
Synthesemethoden
FUBPB22 can be synthesized using a multistep process. The first step involves the synthesis of 1-pentyl-1H-benzimidazole-2-carboxylic acid, which is then reacted with 3-bromopropylamine to yield 3-(1-pentyl-1H-benzimidazol-2-yl)propylamine. This intermediate is then reacted with 4-fluorobenzoyl chloride to yield FUBPB22.
Wissenschaftliche Forschungsanwendungen
FUBPB22 has been extensively used in scientific research to study the endocannabinoid system. It has been used to study the binding affinity of CB1 and CB2 receptors, as well as their downstream signaling pathways. FUBPB22 has also been used to study the effects of cannabinoids on neuronal activity and synaptic plasticity. Additionally, FUBPB22 has been used to study the effects of cannabinoids on pain, inflammation, and anxiety.
Eigenschaften
IUPAC Name |
4-fluoro-N-[3-(1-pentylbenzimidazol-2-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O/c1-2-3-6-16-26-20-9-5-4-8-19(20)25-21(26)10-7-15-24-22(27)17-11-13-18(23)14-12-17/h4-5,8-9,11-14H,2-3,6-7,10,15-16H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEFVKFZPRNCJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.